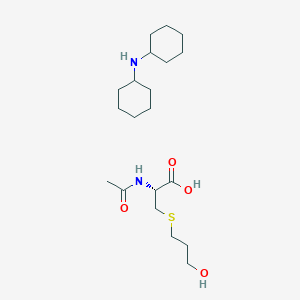

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt (unlabelled)

Description

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine dicyclohexylamine salt (unlabelled) is a mercapturic acid derivative formed via the conjugation of glutathione with reactive electrophiles, followed by acetylation. This compound, often abbreviated as 3HPMA in its sodium salt form (CAS: 14369-42-7), serves as a biomarker for exposure to acrolein, a toxic volatile organic compound (VOC) generated during tobacco combustion and industrial processes . The dicyclohexylamine salt form enhances solubility in organic solvents, making it suitable for analytical applications such as LC-MS/MS quantification .

Properties

Molecular Formula |

C20H38N2O4S |

|---|---|

Molecular Weight |

402.6 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(11)9-7(8(12)13)5-14-4-2-3-10/h11-13H,1-10H2;7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t;7-/m.0/s1 |

InChI Key |

IAJLPGZWRSPJLM-ZLTKDMPESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(=O)NC(CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

N-Acetylation of S-(3-hydroxypropyl)-L-cysteine

- Starting Material: S-(3-hydroxypropyl)-L-cysteine, which can be synthesized via nucleophilic substitution of cysteine with 3-hydroxypropyl halides or via enzymatic methods.

- Acetylation Reaction: The amino group of cysteine is acetylated using acetic anhydride or acetyl chloride under controlled conditions.

L-Cysteine + Acetic Anhydride → N-Acetyl-L-cysteine

- Incorporation of the 3-hydroxypropyl group: This is achieved by alkylation of the thiol group or via protection-deprotection strategies during multi-step synthesis, ensuring the hydroxypropyl moiety is attached at the correct position.

Introduction of the 3-hydroxypropyl group

- The hydroxypropyl group can be introduced through nucleophilic substitution reactions, where a suitable precursor such as 3-bromopropanol reacts with the thiol group of cysteine derivatives, under basic conditions, to yield the S-(3-hydroxypropyl) derivative.

Salt Formation with Dicyclohexylamine

Once the free acid form of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine is synthesized, it is converted into the dicyclohexylammonium salt through acid-base neutralization:

Acid-Base Neutralization

- The free acid is dissolved in an appropriate solvent such as ethanol, methanol, or dichloromethane.

- Dicyclohexylamine (DCHA) is added in stoichiometric amounts, typically in a slight excess to ensure complete salt formation.

- The mixture is stirred under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperatures (~40°C).

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine + Dicyclohexylamine → N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt

- The resulting salt precipitates out due to low solubility in the reaction medium and is isolated via filtration.

Purification

- The crude salt is washed with cold solvent to remove impurities.

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields a pure product.

Alternative Synthetic Routes

Based on patent literature and research articles, alternative methods include:

- Coupling of protected amino acids: As per US patent US3769271A, N-(3-hydroxypropyl)-protected amino acids can be coupled with amino acids or peptides using dicyclohexylcarbodiimide (DCC) in inert solvents, followed by salt formation with dicyclohexylamine.

- Use of protecting groups: Protecting groups such as Boc or Fmoc may be employed during synthesis to prevent side reactions, followed by deprotection and salt formation.

Preparation Data and Conditions

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Synthesis of intermediate | Cysteine derivative + 3-hydroxypropyl halide | DMSO, DMF, or ethanol | 25–60°C | Nucleophilic substitution; catalyzed by base (e.g., K2CO3) |

| Acetylation | Acetic anhydride | Dichloromethane or pyridine | 0–25°C | Controlled addition to prevent over-acetylation |

| Salt formation | Dicyclohexylamine | Ethanol or methanol | Room temperature | Stirring until complete precipitation |

| Purification | Recrystallization | Ethanol, ethyl acetate | Cold conditions | Ensures high purity (>98%) |

Verification and Characterization

- Spectroscopic Analysis: NMR (¹H, ¹³C), IR, and MS confirm structure and purity.

- Yield: Typically ranges from 70-85%, depending on reaction conditions and purification efficiency.

- Purity: Assessed via HPLC, ensuring a minimum of 98% purity.

Research Findings and Data Tables

| Parameter | Value | Reference |

|---|---|---|

| Molecular formula | C₂₀H₃₈N₂O₄S | , |

| Molecular weight | 402.59 g/mol | , |

| Melting point | 150–152°C | |

| Solubility | Slightly soluble in DMSO, methanol, water | |

| Purity | ≥98% | , |

Additional Considerations

- Reaction Optimization: pH control, temperature regulation, and solvent choice are critical for high yield and purity.

- Safety Measures: Handling of acylating agents and dicyclohexylamine requires appropriate PPE and ventilation.

- Scale-up: The synthesis can be scaled with careful control of reaction parameters and purification steps.

Chemical Reactions Analysis

Synthetic Formation and Reduction Reactions

The compound is synthesized via enzymatic or chemical reduction of S-(3-oxopropyl)-N-acetyl-L-cysteine, where the aldehyde group (-CHO) is reduced to a hydroxyl group (-OH). This reaction is critical in its role as a metabolite of acrolein, a toxic aldehyde formed during combustion .

Key Reaction:

The dicyclohexylammonium salt form is subsequently generated through an acid-base reaction between the carboxylic acid group of the mercapturic acid and dicyclohexylamine .

Acid-Base Interactions and Salt Stability

The dicyclohexylammonium salt dissociates under acidic conditions, releasing the free carboxylic acid and dicyclohexylamine. This property is leveraged in analytical workflows (e.g., LC-MS/MS) to enhance ionization efficiency .

| Condition | Reaction | Implications |

|---|---|---|

| pH < 3 | Carboxylate protonation → Free acid + Dicyclohexylamine | Alters solubility and chromatographic behavior |

| pH 7–9 | Stable salt form | Optimal for storage and handling |

Oxidation Reactions of the Thioether Group

The thioether (-S-CH-) linkage can undergo oxidation to form sulfoxides or sulfones, particularly in the presence of reactive oxygen species (ROS) or enzymatic systems like cytochrome P450 .

Example Reaction:

This reactivity is relevant in toxicological studies, where oxidation products may indicate oxidative stress pathways .

Hydroxyl Group Reactivity

The terminal hydroxyl group (-CH-CH-CH-OH) participates in esterification or etherification reactions. For example:

-

Esterification: Reaction with acetic anhydride forms an acetate ester.

-

Conjugation: Enzymatic glucuronidation (e.g., via UDP-glucuronosyltransferases) generates glucuronide metabolites, enhancing urinary excretion .

Hydrolysis of the Acetyl Group

Under strongly acidic or basic conditions, the acetyl group protecting the amine undergoes hydrolysis, yielding free cysteine derivatives. This reaction is pH-dependent and reversible :

Comparative Stability in Analytical Conditions

Studies using LC-MS/MS demonstrate stability under the following conditions :

| Parameter | Condition | Outcome |

|---|---|---|

| Temperature | 4°C (short-term) | No degradation |

| pH | 2.0–9.0 | Stable for 24 hours |

| Oxidative Stress | 0.1% HO | Partial oxidation to sulfoxide observed |

Role in Metabolic Pathways

As a mercapturic acid, this compound is the end product of glutathione conjugation, a detoxification pathway. Key enzymatic steps include:

Scientific Research Applications

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt (unlabelled), also known as 3-HPMA-d6 or 3-Hydroxypropyl Mercapturic Acid-d6, is a chemical compound with several applications in scientific research, particularly in the fields of toxicology and environmental health .

Scientific Research Applications

Acrolein Metabolite Quantification N-acetyl-S-(3-hydroxypropyl)-L-cysteine is a metabolite of acrolein, a respiratory irritant found in tobacco smoke and produced during combustion . It is produced via reduction of the aldehyde group of S-(3-oxopropyl)-N-acetyl cysteine .

Biomarker for Acrolein Exposure N-acetyl-S-(3-hydroxypropyl)-L-cysteine can be detected in urine as a biomarker of acrolein exposure . Acrolein is a volatile organic compound that can be found in various environmental and occupational settings .

Internal Standard for Quantification N-acetyl-S-(3-hydroxypropyl)-L-Cysteine-d6 is intended for use as an internal standard for the quantification of N-acetyl-S-(3-hydroxypropyl)-L-cysteine by GC- or LC-MS . GC-MS (Gas Chromatography-Mass Spectrometry) and LC-MS (Liquid Chromatography-Mass Spectrometry) are analytical techniques used to identify and quantify different substances within a test sample .

Exposure Assessment Mercapturic acids, including N-acetyl-S-(3-hydroxypropyl)-L-cysteine, are specific biomarkers of volatile organic compounds and are usually present at low concentrations in urine . A liquid chromatography method coupled with tandem mass spectrometry (LC-MS/MS) has been developed for the sensitive and rapid determination of several mercapturic acids in urine samples, which can be used for profiling human exposure to several toxicants . This method has been applied to evaluate the exposure of subjects with different smoking habits to volatile organic compounds .

Case Studies

Smoking Habits and Exposure to VOCs A study applied a method to a group of subjects with different smoking habits, including non-smokers, electronic cigarette users, and traditional tobacco smokers . The metabolites of acrylonitrile and acrolein were found to be 1.8 and 4.9 fold-higher in electronic cigarette users than non-smokers, respectively . Furthermore, traditional tobacco smokers were exposed to a greater amount of volatile organic compounds compared to non-smoking coke oven workers .

Cystathioninuria N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine (NAc-OCPC) was identified in the urine of a patient with cystathioninuria using liquid chromatography-mass spectrometry .

Data Table

| Application | Description | Analytical Technique |

|---|---|---|

| Acrolein Metabolite Quantification | Quantifies the levels of N-acetyl-S-(3-hydroxypropyl)-L-cysteine, a metabolite of acrolein. | GC-MS, LC-MS |

| Biomarker for Acrolein Exposure | Detects N-acetyl-S-(3-hydroxypropyl)-L-cysteine in urine to assess exposure to acrolein. | LC-MS/MS |

| Internal Standard for Quantification | Used as an internal standard for the quantification of N-acetyl-S-(3-hydroxypropyl)-L-cysteine. | GC-MS, LC-MS |

| Exposure Assessment | Measures mercapturic acids, including N-acetyl-S-(3-hydroxypropyl)-L-cysteine, in urine to profile human exposure to toxicants. | LC-MS/MS |

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt involves its role as a metabolite in detoxification pathways. It is formed through the conjugation of 3-hydroxypropyl groups with N-Acetyl-L-cysteine, which is then excreted from the body. This process helps in the detoxification of harmful substances and their removal from the body .

Comparison with Similar Compounds

Structural and Functional Differences

Mercapturic acids share a common N-acetyl-L-cysteine backbone but differ in their substituent groups, which dictate their metabolic origins and analytical properties. Key compounds for comparison include:

Key Observations :

- 3HPMA’s 3-hydroxypropyl group confers moderate polarity, balancing solubility in both aqueous and organic phases. In contrast, CEMA’s cyano group increases hydrophobicity, requiring specialized extraction methods .

- Deuterated analogs (e.g., 3HPMA-d6) are critical internal standards for mass spectrometry, improving quantification accuracy .

Metabolic and Exposure Profiles

- 3HPMA : Elevated in smokers and vapers but lower than in traditional smokers, indicating partial acrolein exposure reduction in vaping .

- CEMA : Exclusive to smokers, as acrylonitrile is a tobacco-specific nitrosamine .

- DHBMA : Found in vapers at levels comparable to smokers, suggesting alternative exposure routes (e.g., e-liquid thermal degradation) .

- MHBMA : Detected in all populations, linked to ubiquitous plant combustion byproducts .

Analytical and Regulatory Considerations

Analytical Performance:

| Compound | Detection Method | LOQ (ng/mL) | Stability |

|---|---|---|---|

| 3HPMA | LC-MS/MS, LC-HRMS | 0.1–1.0 | Stable at -20°C |

| CEMA | LC-MS/MS | 0.05 | Sensitive to light |

| DHBMA | LC-HRMS | 0.2 | Prone to oxidation |

Regulatory Notes:

- The dicyclohexylamine salt form of 3HPMA is a controlled product with restricted shipping and short shelf life (~6 months), requiring BSL certification . Sodium salts (e.g., 3HPMA sodium) are less regulated but less stable in organic solvents .

Biomarker Utility

- 3HPMA is pivotal in assessing acrolein exposure, correlating with respiratory toxicity and oxidative stress .

- CMEMA and HMPMA are used in environmental toxicology to study biodegradation pathways of industrial pollutants .

Comparative Stability and Handling

- Diastereomer Complexity : Compounds like HMPMA (mixture of diastereomers) require chiral separation, increasing analytical complexity. 3HPMA is typically analyzed as a single isomer .

- Deuterated Standards : Deuterated 3HPMA (e.g., CDN-D-7743) minimizes matrix effects in biomonitoring, achieving >99% isotopic purity .

Biological Activity

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine dicyclohexylamine salt is a synthetic compound derived from cysteine, an amino acid crucial for protein synthesis and antioxidant activity. Its unique structure incorporates a hydroxypropyl group and a dicyclohexylamine salt form, enhancing its solubility and stability for various biochemical applications. This compound is primarily studied for its biological activity, particularly as a metabolite of acrolein, a known respiratory irritant.

- Molecular Formula : C12H23N·C8H15NO4S

- Molecular Weight : 402.59 g/mol

- CAS Number : 14369-42-7

- IUPAC Name : (2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid; N-cyclohexylcyclohexanamine

Biological Activity

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine exhibits several biological activities, which are summarized below:

- Antioxidant Activity : Similar to other cysteine derivatives, this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Biomarker for Acrolein Exposure : It serves as a biomarker for exposure to acrolein, allowing for the assessment of environmental and occupational exposure to this toxic compound .

- Protein Modification : The compound's structure allows it to participate in various biochemical reactions, particularly in modifying proteins or peptides, making it valuable in proteomics research.

Case Study 1: Acrolein Metabolism

A study highlighted the role of N-acetyl-S-(3-hydroxypropyl)-L-cysteine as a metabolite of acrolein. The presence of this compound in urine samples was used to assess exposure levels in smokers, demonstrating its utility in toxicological assessments .

Comparative Analysis with Related Compounds

The following table compares N-Acetyl-S-(3-hydroxypropyl)-L-cysteine with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt | CHNOS | Slightly different hydroxyalkyl chain |

| N-Acetylcysteine | CHNOS | Common antioxidant, lacks hydroxypropyl group |

| S-(2-Hydroxypropyl)cysteine | CHNOS | Does not have the acetyl group |

This comparison illustrates that while N-Acetyl-S-(3-hydroxypropyl)-L-cysteine shares common features with other cysteine derivatives, its specific combination of functional groups enhances its solubility and stability, contributing to its unique biological activities.

Q & A

Q. What synthetic methodologies are employed to prepare N-Acetyl-S-(3-hydroxypropyl)-L-cysteine Dicyclohexylamine Salt, and how is purity ensured?

The compound is typically synthesized via acetylation of precursor thiols (e.g., S-(3-hydroxypropyl)glutathione) using acetic anhydride in the presence of a base like pyridine. The dicyclohexylamine counterion is introduced during salt formation to enhance stability and crystallinity . Purity (>95%) is validated using reversed-phase HPLC coupled with mass spectrometry (LC-MS/MS), with isotopic analogs (e.g., deuterated forms) serving as internal standards to calibrate retention times and fragmentation patterns .

Q. How is this compound characterized structurally and analytically in research settings?

Structural confirmation relies on nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., 402.59 g/mol for the unlabelled form) . For quantification in biological matrices, LC-MS/MS with multiple reaction monitoring (MRM) is preferred, using transitions such as m/z 402.6 → 184.1 (collision energy: 20 eV) . Creatinine normalization is critical to account for urinary dilution variability in biomarker studies .

Q. What is the significance of this compound as a biomarker in toxicology and exposure studies?

It serves as a mercapturic acid metabolite of acrolein, a toxicant in tobacco smoke and industrial pollutants. Urinary 3HPMA levels correlate with oxidative stress and are used to assess exposure severity in smokers, vapers, and occupational settings . Its detection in urine (e.g., via LC-HRMS) provides a non-invasive measure of acrolein detoxification efficiency, with concentrations ranging from 0.5–50 µg/mL depending on exposure intensity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported urinary 3HPMA levels across cohort studies (e.g., smokers vs. vapers)?

Discrepancies often arise from inter-individual metabolic variability, sampling timing, or analytical bias. To mitigate:

- Normalize data to creatinine and adjust for covariates (e.g., age, renal function) .

- Use deuterated internal standards (e.g., [²H₆]-3HPMA) to correct for matrix effects in LC-MS/MS .

- Conduct longitudinal sampling to account for transient exposure peaks, as 3HPMA has a half-life of ~12 hours in urine .

Q. What LC-MS/MS parameter optimizations are critical for accurate quantification of this compound in complex biological matrices?

Key optimizations include:

- Ionization : Electrospray ionization (ESI) in negative mode for enhanced sensitivity to carboxylate groups.

- Collision Energy : 15–25 eV to balance fragmentation specificity and signal intensity .

- Chromatography : C18 columns with 0.1% formic acid in water/acetonitrile gradients (e.g., 5–95% ACN over 10 min) to resolve 3HPMA from isomers like HMPMA .

Q. How does the stability of this compound compare to other mercapturic acids in biological samples, and what storage conditions are optimal?

3HPMA exhibits greater stability than analogs like DHBMA or CEMA due to its dicyclohexylamine salt form, which reduces hygroscopicity. However, long-term storage at −80°C is recommended to prevent thioether bond degradation. For short-term use, room temperature (with desiccant) is acceptable if protected from light . Stability studies show <5% degradation over 6 months under these conditions .

Methodological Considerations

- Isotopic Dilution : Deuterated analogs (e.g., [²H₆]-3HPMA) are essential for isotope dilution mass spectrometry, improving accuracy in low-concentration samples .

- Bias Correction : NHANES protocols recommend bias adjustment factors for cross-study comparisons, particularly when using different LC-MS platforms .

- Stereochemical Purity : Chiral columns (e.g., Chirobiotic T) confirm the (R)-configuration of the cysteine moiety, critical for biological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.